Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Description
Chemical Context and Structural Significance in Heterocyclic Chemistry
This compound (C₈H₁₂N₄O₂) integrates two pharmacophoric motifs: a pyrrolidine ring and a 1,2,3-triazole core. The pyrrolidine ring, a five-membered saturated amine, contributes conformational rigidity and hydrogen-bonding capabilities, while the 1,2,3-triazole ring offers π-π stacking interactions and metabolic stability. The methyl ester group at the 4-position enhances solubility in organic solvents, facilitating further derivatization.
The compound’s structural hybridity enables synergistic effects in molecular recognition. For example, the pyrrolidine nitrogen can participate in salt bridge formation with biological targets, whereas the triazole’s dipole moment (≈5 Debye) promotes binding to aromatic residues in enzymes. This dual functionality has been leveraged in kinase inhibitors and antimicrobial agents, where the triazole-pyrrolidine framework disrupts protein-ligand interactions.
Table 1: Key Structural Features and Their Implications
| Feature | Role in Chemistry/Biology | Example Application |
|---|---|---|
| Pyrrolidine ring | Conformational restriction | GPCR modulation |
| 1,2,3-Triazole core | Metabolic stability | Antifungal agents |
| Methyl ester | Solubility enhancement | Prodrug synthesis |
Historical Development of Pyrrolidine-Triazole Hybrid Compounds
The synthesis of pyrrolidine-triazole hybrids emerged from two parallel developments: (1) the discovery of pyrrolidine’s bioactivity in alkaloids (e.g., nicotine) and (2) the rise of click chemistry for triazole formation. Early work focused on copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which enabled regioselective triazole synthesis but struggled with pyrrolidine functionalization.
A breakthrough occurred in 2015 when researchers developed a one-pot method combining propargyl-pyrrolidine precursors with azidoformates, achieving 78% yield for this compound. This approach addressed prior challenges with steric hindrance at the pyrrolidine N-atom. Subsequent innovations, such as flow chemistry and microwave-assisted synthesis, reduced reaction times from 24 hours to under 2 hours while maintaining yields above 70%.
Despite progress, limitations persist. Current methods produce regioisomeric mixtures (1,4- vs. 1,5-triazole) when unsymmetrical alkynes are used, complicating purification. Additionally, the methyl ester group undergoes hydrolysis under basic conditions, necessitating protective strategies during downstream modifications.
Research Objectives and Knowledge Gaps
Three critical knowledge gaps hinder the compound’s broader application:
Regioselective Synthesis : Existing protocols for this compound yield 1,4-regioisomers predominantly, but 1,5-isomers form in up to 22% yield under kinetic control. Developing catalysts or conditions favoring a single regioisomer remains a priority.
Biological Target Identification : While computational studies predict affinity for cytochrome P450 isoforms and phosphodiesterases, experimental validation is lacking. High-throughput screening against target libraries could reveal therapeutic potential.
Stability Optimization : The methyl ester hydrolyzes to carboxylic acid under physiological pH (t₁/₂ = 3.2 hours at pH 7.4), limiting its utility as a prodrug. Research into stabilized analogs (e.g., tert-butyl esters) is ongoing but underexplored.
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
methyl 1-pyrrolidin-3-yltriazole-4-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-14-8(13)7-5-12(11-10-7)6-2-3-9-4-6/h5-6,9H,2-4H2,1H3 |
InChI Key |
SMAWAPKIDISGSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Principle
The CuAAC reaction is a "click chemistry" approach that involves the 1,3-dipolar cycloaddition of an azide and a terminal alkyne catalyzed by copper(I) salts. This reaction selectively produces 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields and minimal byproducts.
Application to Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- Starting Materials : Typically, the synthesis starts with a pyrrolidin-3-yl azide or a suitable azide precursor and an alkyne bearing a methyl ester group at the 4-position.
- Catalysts : Copper(I) iodide (CuI) or copper sulfate/sodium ascorbate systems are commonly used.
- Solvents : Polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or mixtures of water and tert-butanol are preferred.
- Conditions : Ambient temperature to moderate heating (room temperature to 60 °C) for several hours (typically 12–24 h).
Reaction Scheme Example
| Step | Reagents and Conditions | Product Yield (%) | Notes |
|---|---|---|---|
| 1 | Pyrrolidin-3-yl azide + methyl propiolate + CuI, sodium ascorbate, DMSO, RT, 12 h | 70–90 | High regioselectivity for 1,4-disubstituted triazole |
| 2 | Workup with aqueous NaHCO3 and extraction | - | Purification by chromatography |
Advantages
- High regioselectivity producing 1,4-disubstituted triazoles exclusively.
- Mild reaction conditions compatible with various functional groups.
- High yields and straightforward purification.
Alternative Metal-Catalyzed Cycloadditions
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
- Produces 1,5-disubstituted triazoles selectively.
- Less commonly used for this specific compound due to the desired substitution pattern.
- Requires different catalyst systems such as Cp*Ru(PPh3)2.
Other Metal Catalysts
- Palladium and gold catalysts have been explored for triazole synthesis but are less common for this compound.
- Ligand-modified copper catalysts (e.g., CuOTf with PyBOX ligands) can improve enantioselectivity and yield in specialized syntheses.
Multicomponent and One-Pot Syntheses
Recent advances include one-pot or multicomponent reactions combining azide formation and cycloaddition in a single step, improving efficiency.
- Example: In situ generation of azides from α-bromoketones followed by CuAAC with alkynes.
- Use of bases such as potassium carbonate (K2CO3) and solvents like acetonitrile (CH3CN) under nitrogen atmosphere.
- Heating at 100–110 °C for 16 h yields the triazole product directly.
Summary Table of Preparation Methods
| Method | Catalysts/Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| CuAAC (Copper(I) catalyzed) | CuI or CuSO4 + sodium ascorbate | RT to 60 °C, 12–24 h | 70–90 | High regioselectivity, mild conditions |
| RuAAC (Ruthenium catalyzed) | Cp*Ru(PPh3)2 | 50–80 °C, several hours | Moderate | Produces 1,5-disubstituted triazoles |
| One-pot multicomponent | α-Bromoketone, NaN3, alkyne, K2CO3 | 100–110 °C, 16 h | 60–85 | Efficient, combines azide formation and cycloaddition |
| Ligand-modified Cu catalysts | CuOTf + PyBOX ligand | 60 °C, 24 h | 60–70 | Improved enantioselectivity in specialized syntheses |
Research Findings and Optimization Parameters
- Larger nitrogen substituents on the pyrrolidine ring reduce binding activity, indicating the importance of steric factors in synthesis and biological function.
- Hydrophobic substituents at the 3-position of the triazole are crucial for activity, influencing the choice of starting materials.
- Solvent polarity and catalyst loading significantly affect yield and purity.
- Slow addition of azide precursors can improve reaction control and product selectivity in multicomponent syntheses.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes various transformations, including:
Substitution Reactions
-
Alkylation/Acylation : The triazole ring reacts with alkyl halides or acyl chlorides in the presence of bases (e.g., NaH), leading to substituted derivatives.
-
Ester Hydrolysis : The methyl ester group converts to a carboxylic acid under basic conditions (e.g., NaOH in DMSO) .
Oxidation/Reduction
-
Oxidation : The pyrrolidine ring oxidizes to pyrrolidone using agents like KMnO4.
-
Reduction : The triazole ring reduces to its dihydro form using LiAlH4.
| Reaction | Reagent | Product |
|---|---|---|
| Oxidation | KMnO4, H2O | Pyrrolidone triazole derivative |
| Reduction | LiAlH4, THF | Dihydrotriazole derivative |
Biological Activity
Derivatives of this compound exhibit:
-
Anticholinesterase activity : Triazole-based compounds show IC50 values of 0.20–78.34 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
-
Antioxidant properties : Sodium salts of triazole-carboxylates demonstrate hydroxyl radical scavenging (DPPH assay) .
Pharmaceutical Relevance
-
Pregnane X receptor (PXR) modulation : Substitution at the 3-position with hydrophobic groups enhances binding affinity to PXR, a key nuclear receptor in drug metabolism .
Analytical Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular formula | C7H11ClN4O2 | Elemental analysis |
| Molecular weight | 218.64 g/mol | Mass spectrometry |
| Melting point | 120–120.7 °C | Differential scanning calorimetry |
Reaction Mechanisms
The triazole ring facilitates non-covalent interactions (e.g., hydrogen bonding, π–π stacking) with biological targets, as confirmed by quantum-chemical calculations . This structural feature enhances its stability and binding efficiency in enzymatic assays .
This compound’s versatility in organic synthesis and its potential in medicinal chemistry make it a valuable candidate for drug discovery and materials science applications. Further research is needed to explore its reactivity under extreme conditions and its interactions with other heterocyclic systems.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has been studied for its potential to inhibit various bacterial strains. In vitro studies have shown that this compound can effectively reduce the growth of pathogenic bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Potential
The compound's structural features allow it to interact with biological targets implicated in cancer progression. Preliminary studies have indicated that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate its mechanisms of action and potential therapeutic efficacy .
Herbicidal Properties
The herbicidal activity of triazole compounds has garnered attention in agricultural science. This compound has been evaluated for its effectiveness against common weeds, showing promising results in greenhouse trials. The compound demonstrated a significant reduction in weed biomass at specific concentrations, indicating its potential as a selective herbicide .
Insecticidal Activity
In addition to herbicidal properties, triazole derivatives have been explored for their insecticidal potential. This compound has shown effectiveness against certain insect pests in preliminary studies. This suggests that it could be developed into an eco-friendly alternative to conventional pesticides .
Case Study 1: Antimicrobial Screening
A study conducted on a library of triazole compounds included this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The structure–activity relationship (SAR) analysis suggested that modifications on the pyrrolidine ring could enhance antimicrobial efficacy .
Case Study 2: Herbicide Development
In greenhouse trials aimed at developing new herbicides, this compound was tested against barnyard grass (Echinochloa crus-galli). The results showed a dose-dependent reduction in weed growth compared to untreated controls. This study highlighted the compound's potential for integration into sustainable agricultural practices .
Mechanism of Action
The mechanism of action of Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate with structurally analogous triazole derivatives:
Crystallographic and Hydrogen-Bonding Behavior
- The naphthalen-2-yl triazole derivative crystallizes in the P2₁/c space group, with intramolecular hydrogen bonds stabilizing an S(5) ring motif . In contrast, pyridin-3-yl triazoles exhibit intermolecular C–H···O/N interactions, forming layered structures .
- The target compound’s pyrrolidine nitrogen may participate in hydrogen bonding, though direct crystallographic data are lacking.
Biological Activity
Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.
Molecular Structure:
- IUPAC Name: this compound
- CAS Number: 1461868-75-6
- Molecular Formula: C₈H₁₂N₄O₂
- Molecular Weight: 196.21 g/mol
The compound features a triazole ring which is known for its role in various biological processes. The presence of the pyrrolidine moiety enhances its lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have optimized synthetic routes to improve yield and purity without the need for extensive purification methods such as chromatography .
Anticancer Potential
This compound has shown promising anticancer activity in vitro. In a study involving A549 human lung adenocarcinoma cells, the compound demonstrated significant cytotoxic effects at concentrations around 100 µM. Comparisons with standard chemotherapeutic agents like cisplatin revealed that while the compound exhibited some anticancer properties, its efficacy was variable depending on structural modifications .
The biological activity of triazole derivatives is often attributed to their ability to interact with specific protein targets. For instance, molecular docking studies have indicated that triazole compounds can bind effectively within the active sites of enzymes involved in cancer progression . The nitrogen atoms in the triazole ring are crucial for forming hydrogen bonds with amino acid residues in target proteins, facilitating enzyme inhibition.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds containing triazole rings have been reported to exhibit broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be competitive with established antibiotics .
Safety and Toxicity
While promising in terms of efficacy, safety profiles are essential for any potential therapeutic agent. Preliminary toxicity assessments indicate that compounds similar to this compound exhibit low toxicity levels in non-cancerous cell lines. This suggests a favorable therapeutic index; however, comprehensive toxicological studies are warranted to confirm these findings .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
